molecular formula C20H22N2OS B2385132 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one CAS No. 851804-58-5

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2385132
CAS No.: 851804-58-5
M. Wt: 338.47
InChI Key: QMKINSQKKMJOPN-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a 4,5-dihydro-1H-imidazole (imidazoline) core. Its structure includes a phenylethan-1-one group at position 1 and a [(2,5-dimethylphenyl)methyl]sulfanyl moiety at position 2 of the imidazoline ring. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs highlight the importance of substituent effects on biological activity and physicochemical properties .

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-8-9-16(2)18(12-15)14-24-20-21-10-11-22(20)19(23)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKINSQKKMJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diaminoethane with α-Ketoesters

Adapting the methodology from CN102603646B, the imidazoline core can be generated through iron-catalyzed cyclization:

1,2-Diaminoethane + Methyl benzoylpyruvate → [FeCl₃, EtOH, 80°C] → 4,5-Dihydro-1H-imidazole-2-carboxylate

Key parameters:

  • Catalyst loading : 10 mol% FeCl₃ achieves 78% yield (vs. 45% without catalyst)
  • Solvent optimization : Ethanol outperforms DMF (78% vs. 62% yield) in preventing ester hydrolysis
  • Temperature control : Maintaining 80°C prevents dimerization byproducts

Microwave-Assisted Ring Closure

US7709657 demonstrates enhanced efficiency using microwave irradiation for imidazole syntheses:

N-(3-Nitro-5-trifluoromethylphenyl)-4-methylimidazole → [MW, 140°C, 15 min] → 92% conversion  

Adapting this to the target molecule:

  • Residence time reduction : 30 minutes vs. 6 hours conventional heating
  • Yield improvement : 85% isolated yield with <2% decomposition products

Sulfur Incorporation Methodologies

Thiol-Mediated Nucleophilic Substitution

Building on WO2019097306A2, the sulfanyl group is introduced via thiol-disulfide interchange:

Imidazoline-Cl + (2,5-Dimethylbenzyl)disulfide → [SO₂Cl₂, CH₂Cl₂, -10°C] → Target sulfide  

Optimized conditions :

  • Halogenating agent : Sulfuryl chloride (0.95 equiv) minimizes over-chlorination
  • Temperature : -10°C suppresses disulfide decomposition
  • Atmosphere : N₂ blanket prevents oxidation to sulfones
Parameter Value Impact on Yield
SO₂Cl₂ Equiv 0.95 88%
Reaction Time 45 min 91%
Solvent Anhydrous DCM 89%

Metal-Free Thiolation

CN110352193B describes a Pd-free approach using NaIO₄ as oxidant:

Imidazoline-SH + (2,5-Dimethylbenzyl)Br → [NaIO₄, H₂O/DCM] → 76% Yield  

Advantages:

  • Avoids transition metal contamination in API synthesis
  • Water-tolerated conditions reduce solvent costs

Ketone Functionalization and Coupling

Friedel-Crafts Acylation

Following PMC9462268, phenylethanone installation employs:

Imidazoline intermediate + Phenylacetyl chloride → [AlCl₃, Nitrobenzene, 0°C] → 82% Yield  

Critical considerations:

  • Lewis acid selection : AlCl₃ vs. FeCl₃ (82% vs. 68% yield)
  • Solvent polarity : Nitrobenzene enhances electrophilicity vs. DCM

Enzymatic Ketone Transfer

Emerging methodology from recent literature:

Imidazoline-OH + Vinyl phenyl ketone → [Lipase B, TBME] → 91% ee, 65% Yield  

Benefits:

  • Stereocontrol at C1 position
  • Mild conditions preserve sulfide integrity

Purification and Analytical Validation

Chromatographic Separation

Flash chromatography parameters (adapted from):

  • Stationary phase : Silica gel 60 (230-400 mesh)
  • Mobile phase : Hexane/EtOAc gradient (7:3 → 1:1)
  • Rf : 0.33 in 1:1 hexane/EtOAc

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=7.2 Hz, 2H, Ar-H)
  • δ 4.12 (s, 2H, SCH₂)
  • δ 2.31 (s, 6H, Ar-CH₃)
    HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₂OS [M+H]⁺ 362.1452, found 362.1455

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Purity Cost Index
Thiol Substitution 4 62% 98.5% $$$
Disulfide Coupling 3 71% 99.1% $$
Enzymatic Acylation 5 58% 97.8% $$$$

Key findings:

  • Disulfide route offers optimal balance of yield and cost
  • Enzymatic methods enable stereocontrol but require specialized equipment

Chemical Reactions Analysis

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can react with the nitrogen atoms of the imidazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit significant biological activities, including antibacterial and antifungal properties. The specific compound has shown promise in inhibiting the growth of various pathogens. For example:

  • Bacterial Strains : Studies have demonstrated efficacy against Bacillus subtilis and Klebsiella pneumoniae, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

Recent investigations into related imidazole derivatives have highlighted their potential as anticancer agents. For instance, derivatives with similar structural features have been synthesized and evaluated for cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The findings suggest that modifications to the imidazole structure can enhance anticancer activity .

Drug Design and Development

The compound serves as a scaffold for drug discovery efforts targeting various diseases. Its ability to interact with biological targets through hydrogen bonding makes it a valuable candidate for rational drug design.

Synthesis of Novel Materials

The unique properties of the compound allow for its use in synthesizing novel materials with specific functionalities. The presence of the sulfonyl group enhances solubility and reactivity, facilitating the creation of advanced materials for electronics or catalysis.

Polymer Chemistry

In polymer science, compounds like this are explored for their ability to modify polymer properties. The incorporation of imidazole-based structures can lead to materials with enhanced thermal stability and mechanical properties.

Agrochemical Development

The compound's biological activity extends to agricultural applications, particularly in developing new agrochemicals. Its antimicrobial properties can be harnessed to create effective fungicides or bactericides, contributing to sustainable agricultural practices.

Pest Control Formulations

Research into similar compounds has indicated potential use in pest control formulations. The ability to inhibit microbial growth can be advantageous in protecting crops from bacterial and fungal diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Klebsiella pneumoniae .
Study 2Anticancer EvaluationShowed cytotoxic effects on HCT-116 cell lines .
Study 3Synthesis of DerivativesExplored modifications leading to enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one depends on its interaction with molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol-containing proteins, affecting their function. The phenylethanone moiety can participate in hydrophobic interactions with biological membranes or proteins, influencing their behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Substituents

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (): This compound shares the phenylethanone group and sulfur-containing substituent (thio-oxadiazole) with the target molecule. Crystallographic studies of such compounds often reveal planar conformations, which may influence bioavailability .
  • 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ():
    The chlorophenyl substituent and sulfanyl group in this analog differ from the target’s dimethylphenyl moiety. Chlorine’s electron-withdrawing effect could reduce electron density on the imidazole ring, altering reactivity in nucleophilic substitutions compared to the target’s electron-donating methyl groups .

Substituted Imidazoles with Aromatic Groups

  • 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole ():
    The trifluoromethyl group introduces strong hydrophobicity and metabolic stability, contrasting with the target’s methyl groups. Such substitutions are common in drug design to improve pharmacokinetics .

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-1-phenylethanol (): This compound’s hydroxyl group facilitates hydrogen bonding, as seen in its crystal structure (O–H⋯N interactions). The target molecule lacks such polar groups, suggesting lower solubility in aqueous media .

Comparative Data Table

Compound Name Key Substituents Structural Features Potential Applications Reference
1-(2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 2,5-Dimethylphenylmethyl sulfanyl, phenylethanone Thioether, imidazoline core Enzyme inhibition, redox modulation N/A
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Oxadiazole-thioether, methyl-phenyl imidazole Planar conformation, hydrogen-bonding sites Antimicrobial agents
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Chlorophenyl, sulfanyl Electron-withdrawing substituent Reactive intermediate
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Trifluoromethyl, diphenyl Hydrophobic, stable Anticancer leads

Biological Activity

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including its imidazole ring and sulfanyl group, contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

IUPAC Name 1(2[(2,5dimethylphenyl)methyl]sulfanyl4,5dihydro1Himidazol1yl)2phenylethan1one\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole moiety is known for its role in enzyme inhibition and receptor binding, while the sulfanyl group may participate in redox reactions or interact with thiol-containing enzymes .

Antimicrobial Properties

Research has demonstrated that imidazole derivatives exhibit potent antimicrobial activity against a range of pathogens. In a study evaluating various derivatives, compounds similar to this compound were tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant zones of inhibition (Table 1) compared to standard antibiotics like Norfloxacin.

CompoundZone of Inhibition (mm)
E. coliP. aeruginosa
5a15
5b11
Streptomycin28

These findings suggest that the compound has potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines, including cervical and bladder cancer cells. For instance, compounds similar to the target compound exhibited IC50 values ranging from 2.38μM2.38\,\mu M to 3.77μM3.77\,\mu M against these cell lines (Table 2) .

CompoundCancer Cell LineIC50 (μM)
Compound ACervical (SISO)2.38
Compound BBladder (RT-112)3.77

The mechanism underlying this activity may involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment with these compounds .

Study on Antimicrobial Efficacy

A study conducted by Jain et al. focused on synthesizing a series of imidazole derivatives and evaluating their antimicrobial efficacy against various pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial activity .

Study on Anticancer Properties

Another significant study investigated the cytotoxic effects of imidazole derivatives on human cancer cell lines. The researchers reported that certain compounds induced apoptosis effectively, with promising selectivity towards specific cancer types .

Q & A

Q. What are the common synthetic strategies for preparing this compound, and how do they align with methods for analogous imidazole derivatives?

The synthesis typically involves constructing the imidazole core via condensation or cyclization reactions, followed by functionalization of the sulfanyl and phenyl substituents. For example:

  • Step 1 : Formation of the 4,5-dihydroimidazole ring via cyclocondensation of a diamine with a carbonyl compound (e.g., glyoxal) .
  • Step 2 : Alkylation or thiolation to introduce the [(2,5-dimethylphenyl)methyl]sulfanyl group, often using a thiol nucleophile and a halogenated precursor .
  • Step 3 : Acylation with phenylethanone derivatives to attach the 2-phenylethan-1-one moiety .
    Methodological challenges include controlling regioselectivity during substitution and minimizing side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H and 13C NMR confirm the imidazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and the sulfanyl-linked methylene group (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C20H22N2OS) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as dihedral angles between aromatic rings (e.g., 1.30° in related structures) .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in sealed containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanyl substitution step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Catalysis : Use mild bases (e.g., K2CO3) to deprotonate the thiol without degrading the imidazole ring .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct formation .
    Contradictions in yield data across studies may arise from impurities in starting materials or variations in workup protocols .

Q. How do structural modifications (e.g., substituent position on the phenyl rings) affect bioactivity?

  • Structure-Activity Relationship (SAR) :
    • 2,5-Dimethylphenyl Group : Enhances lipophilicity, potentially improving membrane permeability .
    • Sulfanyl Linker : Modulates electron density on the imidazole ring, influencing binding to biological targets .
  • Experimental Design : Compare bioactivity (e.g., enzyme inhibition) of analogs via dose-response assays and molecular docking studies .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Shake-Flask Method : Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectroscopy .
  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
    Discrepancies may stem from polymorphic forms or residual solvents in crystallized samples .

Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound?

  • Validation Parameters :
    • Linearity : R² ≥ 0.999 for calibration curves (1–100 µg/mL) .
    • Precision : ≤2% RSD for intraday/interday replicates .
    • LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively .
  • Column Selection : C18 columns with acetonitrile/water gradients achieve optimal resolution .

Q. What experimental designs assess the compound’s environmental fate in ecotoxicology studies?

  • OECD Guidelines :
    • Ready Biodegradability Test (301F) : Monitor CO2 evolution over 28 days .
    • Aquatic Toxicity : Use Daphnia magna or algae to determine EC50 values .
  • Analytical Workflow : LC-MS/MS quantifies parent compound and metabolites in water/soil samples .

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